molecular formula C8H12O B3054641 7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one CAS No. 6140-67-6

7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one

Cat. No.: B3054641
CAS No.: 6140-67-6
M. Wt: 124.18 g/mol
InChI Key: XFXBZUGAKSVCJA-UHFFFAOYSA-N
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Description

7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one is a polycyclic heterocyclic compound characterized by a fused fluorenone core modified with sulfur (thia) and nitrogen (triaza) atoms. Its structure includes a hexahydro ring system, an isopropyl group at position 7, a phenyl substituent at position 3, and a thioxo moiety at position 2.

Properties

IUPAC Name

cycloheptene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXBZUGAKSVCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-67-6
Record name 1-Cycloheptene-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6140-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one (CAS No. 18741-24-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly its pharmacological effects and mechanisms of action.

The molecular formula for this compound is C14H10N2OS with a molecular weight of 254.31 g/mol. It features a thioxo group and a complex polycyclic structure that may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
CAS Number18741-24-7

Anticancer Properties

Research indicates that compounds similar to 7-Isopropyl-3-phenyl-2-thioxo have shown promising anticancer activity. For instance, studies on related thioxo compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thioxo derivatives on cancer cell lines including HeLa and A549. It was found that modifications in the structure significantly influenced their efficacy.
    • HeLa Cells : IC50 values were reported to be around 18 µM for effective analogs.
    • A549 Cells : Similar activities were observed with IC50 values near 26 µM.

PDE Inhibition

Recent investigations have identified that this compound acts as a phosphodiesterase type 7 (PDE7) inhibitor. PDE inhibitors are known for their role in various signaling pathways and therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).

The exact mechanism by which 7-Isopropyl-3-phenyl-2-thioxo exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of PDE Enzymes : By inhibiting PDE7, the compound may increase intracellular levels of cyclic AMP (cAMP), leading to enhanced signaling pathways that promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of thioxo compounds similar to the target compound:

  • Study on Thioxo Derivatives : A comprehensive analysis of various thioxo derivatives indicated that modifications at specific positions significantly enhance anticancer activity. For instance, substituting different groups on the phenyl ring altered the cytotoxic profile substantially.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed rapid metabolism in vivo, suggesting that while initial efficacy may be high, bioavailability could limit therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Pyridine/thiophene-containing analogs may exhibit stronger binding to metal ions or aromatic receptors than the phenyl/isopropyl-substituted target compound.

Research Findings

Substituent Impact : Electron-deficient groups (e.g., bromine) in analogs enhance stability under acidic conditions but may hinder solubility. The target compound’s isopropyl group could improve cell membrane permeability .

Core Structure Influence: The benzoimidazotriazol core in compounds allows for planar aromaticity, favoring intercalation with biomolecules. In contrast, the target compound’s partially saturated fluorenone core may confer conformational flexibility, altering target selectivity .

Synthetic Scalability : The shared use of Procedure C at 40°C suggests scalability for analogs, but the target compound’s synthesis may require optimization for ring saturation and sulfur incorporation.

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